

Solubility of 2-Chloroacrolein in organic solvents

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Compound of Interest

Compound Name: 2-Chloroacrolein

Cat. No.: B1216256

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Overview of 2-Chloroacrolein's Solubility Profile

2-Chloroacrolein ($\text{CH}_2=\text{CClCHO}$) is a halogenated aldehyde with a polar carbonyl group and a carbon-carbon double bond. Its molecular structure suggests a degree of polarity, which governs its solubility in various organic solvents. Generally, its solubility can be inferred based on the "like dissolves like" principle. Polar solvents are more likely to dissolve **2-chloroacrolein** than nonpolar solvents.

A review of synthetic procedures provides insight into solvents in which **2-chloroacrolein** is soluble. For instance, a patented process for its production involves its dissolution in halogenated ethers and alkanes, as well as its extraction using an aromatic hydrocarbon.^[1]

Qualitative Solubility Data

The following table summarizes the known and inferred solubility of **2-chloroacrolein** in a range of organic solvents.

Solvent Class	Solvent Name	Solubility	Source / Rationale
Halogenated Ether	Di-(2-chloroethyl)ether	Soluble	Used as a solvent in a documented synthesis of 2-chloroacrolein. [1]
Halogenated Alkane	1,1,2,2-Tetrachloroethane	Soluble	Used as a solvent in a documented synthesis of 2-chloroacrolein. [1]
Aromatic Hydrocarbon	Benzene	Soluble	Used as an extraction solvent for 2-chloroacrolein. [1]
Ketones	Acetone, Methyl Ethyl Ketone	Likely Soluble	The polarity of the ketone carbonyl group is expected to interact favorably with the polar carbonyl of 2-chloroacrolein.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Likely Soluble	Ethers are good solvents for a wide range of organic compounds, and their polarity should be sufficient to dissolve 2-chloroacrolein.
Esters	Ethyl acetate	Likely Soluble	Similar in polarity to ketones and ethers, ester solvents are expected to be compatible.

Alcohols	Methanol, Ethanol, Isopropanol	Likely Soluble	The polar hydroxyl group should facilitate the dissolution of the polar 2-chloroacrolein. However, reactivity is possible.
Chlorinated Solvents	Dichloromethane, Chloroform	Likely Soluble	Given its solubility in other chlorinated hydrocarbons, solubility in these common solvents is highly probable.
Aprotic Polar Solvents	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Likely Soluble	These solvents have high dielectric constants and are excellent solvents for polar molecules.
Nonpolar Hydrocarbons	Hexane, Heptane	Likely Insoluble	The significant difference in polarity makes dissolution unlikely.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid or liquid solute in a solvent.

Objective: To determine the equilibrium concentration of **2-chloroacrolein** in a selected organic solvent at a specific temperature.

Materials:

- **2-Chloroacrolein** (high purity)

- Selected organic solvent (analytical grade)
- Temperature-controlled shaker or water bath
- Analytical balance
- Centrifuge
- Vials with airtight seals
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
- Volumetric flasks and pipettes

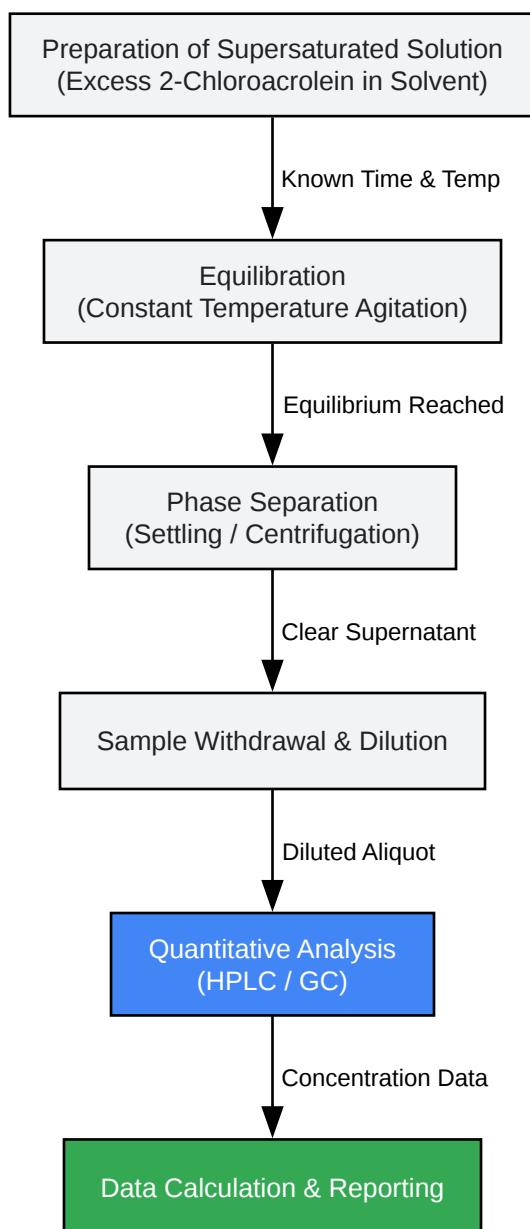
Methodology:

- **Preparation of Supersaturated Solution:** Add an excess amount of **2-chloroacrolein** to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure equilibrium is reached from a state of supersaturation.
- **Equilibration:** Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.
- **Phase Separation:** After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solute. For fine suspensions, centrifugation at the experimental temperature is recommended to achieve clear separation of the liquid and solid phases.
- **Sample Dilution:** Carefully withdraw a known volume of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of the mobile phase (for HPLC) or a suitable solvent (for GC) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

- Quantitative Analysis: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of **2-chloroacrolein**.
- Data Calculation: Calculate the solubility of **2-chloroacrolein** in the solvent at the given temperature, typically expressed in grams per 100 mL (g/100 mL), moles per liter (mol/L), or as a mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for solubility determination.



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Caption: Workflow for Solubility Determination.

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References

- 1. US2815385A - Process for the production of 2-chloroacrolein and derivatives thereof - Google Patents [patents.google.com]
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